(6-Isopropylpyridin-3-yl)methanamine
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Description
Scientific Research Applications
Catalysis and Coordination Chemistry
Compounds structurally related to (6-Isopropylpyridin-3-yl)methanamine have been utilized in catalysis, particularly in the selective hydroxylation of alkanes. Diiron(III) complexes featuring tridentate 3N ligands, which share a structural resemblance, have shown efficient catalysis in the hydroxylation of cyclohexane and adamantane, with high selectivity and total turnover numbers (Sankaralingam & Palaniandavar, 2014)(Sankaralingam & Palaniandavar, 2014).
Biological Sensing and Photocytotoxicity
Ligands based on pyridine and related frameworks, including those similar to this compound, have been employed in the development of luminescent lanthanide compounds for biological sensing. Additionally, iron complexes with these ligands have demonstrated unusual thermal and photochemical spin-state transitions, which could be exploited in various sensing and imaging applications (Halcrow, 2005)(Halcrow, 2005).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff bases, which include structural motifs akin to this compound, have been studied for their enhanced cellular uptake and remarkable photocytotoxicity. These complexes show preferential uptake in cancer cells and induce cell death through the generation of reactive oxygen species upon light exposure, highlighting their potential in targeted cancer therapy (Basu et al., 2015)(Basu et al., 2015).
Polymerization Catalysts
The synthesis and characterization of zinc(II) complexes bearing iminopyridine ligands, structurally related to this compound, have been reported as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes demonstrate a preference for producing heterotactic polylactide, a key material in biodegradable polymers, underscoring their utility in sustainable polymer synthesis (Kwon, Nayab, & Jeong, 2015)(Kwon, Nayab, & Jeong, 2015).
Properties
IUPAC Name |
(6-propan-2-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOHWKVVPFDXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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